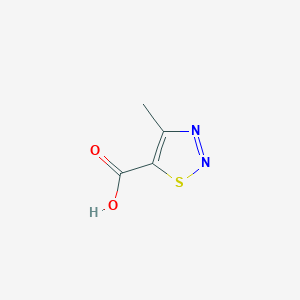

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHQOYLPBUYHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362538 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-21-0 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details a well-established two-step synthetic route, including experimental protocols, and presents key quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the 1,2,3-thiadiazole ring system via the Hurd-Mori reaction to yield an ester intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.[1]

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This initial step involves the formation of the 1,2,3-thiadiazole ring through the Hurd-Mori cyclization of ethyl acetoacetate semicarbazone using thionyl chloride.[1]

Materials:

-

Ethyl acetoacetate

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Thionyl chloride

-

Dichloromethane or Dioxane

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Formation of Semicarbazone: Dissolve semicarbazide hydrochloride and sodium acetate in water and add ethanol. To this solution, add ethyl acetoacetate and stir at room temperature. The product, ethyl acetoacetate semicarbazone, will precipitate and can be collected by filtration.

-

Hurd-Mori Cyclization: Suspend the dried semicarbazone in a suitable solvent such as dichloromethane or dioxane. Cool the mixture in an ice bath and slowly add thionyl chloride. After the addition, allow the reaction to warm to room temperature and then heat to reflux.

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured into ice-water and extracted with dichloromethane or ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to yield ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.[1]

Step 2: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.[1]

Materials:

-

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

-

Methanol or Ethanol

-

Sodium hydroxide or Lithium hydroxide (aqueous solution)

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrolysis: Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Acidification and Extraction: Once the starting material is consumed, cool the mixture to room temperature and remove the alcohol using a rotary evaporator. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with hydrochloric acid, which causes the carboxylic acid to precipitate. The product is then extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[1]

Quantitative Data

The following tables summarize the key physical and analytical data for the intermediate and final products.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | C₆H₈N₂O₂S | 172.20 | - |

| This compound | C₄H₄N₂O₂S | 144.15 | 169-173 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | No specific data found in the provided search results. | No specific data found in the provided search results. | No specific data found in the provided search results. |

| This compound | A patent provides the following data for a similar thiazole compound: (CDCl₃): δ 2.644 (s, 3H, CH₃), 13.33 (s, 1H, COOH), 9.13 (s, 1H, CH)[2] | No specific data found in the provided search results. | No specific data found in the provided search results. |

Note: Specific spectroscopic data for the exact title compound and its ethyl ester intermediate were not available in the provided search results. The data for a similar thiazole analogue is included for reference.

Logical Relationships in Synthesis

The synthesis follows a logical progression from readily available starting materials to the final product through two distinct chemical transformations.

Caption: Logical flow of the two-step synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid. This heterocyclic compound is a subject of growing interest in the fields of medicinal chemistry and agrochemistry due to the diverse biological activities exhibited by its derivatives.

Core Chemical Properties

This compound is a stable, solid organic compound. The presence of the thiadiazole ring and the carboxylic acid functional group makes it a versatile building block for the synthesis of a wide range of derivatives.

| Property | Value | Reference |

| CAS Number | 18212-21-0 | [1] |

| Molecular Formula | C₄H₄N₂O₂S | [1] |

| Molecular Weight | 144.15 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 169-173 °C (decomposes) | |

| Solubility | Soluble in DMSO | [2] |

Synthesis and Reactivity

The primary method for synthesizing this compound is through the Hurd-Mori reaction, followed by the hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

-

Formation of the Hydrazone: React ethyl acetoacetate with an N-acyl or N-tosylhydrazine in a suitable solvent, such as ethanol. This condensation reaction forms the corresponding hydrazone intermediate.

-

Cyclization (Hurd-Mori Reaction): The hydrazone is then reacted with thionyl chloride (SOCl₂). This step results in the cyclization of the hydrazone to form the 1,2,3-thiadiazole ring, yielding ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. The reaction should be carried out in an inert solvent and at a controlled temperature.

Step 2: Hydrolysis to the Carboxylic Acid

-

The ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is hydrolyzed using a base, such as sodium hydroxide, in an aqueous or alcoholic solution.

-

The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Logical Relationship: Synthesis of this compound

Caption: Workflow for the synthesis of the target compound.

The carboxylic acid group of this compound undergoes typical reactions, such as esterification, amidation, and conversion to the acid chloride. The thiadiazole ring is generally stable but can be susceptible to nucleophilic attack at the 5-position.

Spectroscopic Properties

The structural confirmation of this compound and its derivatives is achieved through various spectroscopic techniques.

| Spectroscopic Data for Derivatives | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (Hydrazide Derivatives) | |

| NH proton | 12.10–12.87 ppm (singlet) |

| =CH proton | 8.06–8.63 ppm (singlet) |

| ¹³C NMR (Hydrazide Derivatives) | |

| =CH carbon | 135.59–146.67 ppm |

| C=O carbon | 163.31–164.61 ppm |

| FT-IR (Hydrazide Derivatives) | |

| C=O stretching | Characteristic absorption observed |

| =CH stretching | Characteristic absorption observed |

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential as antimicrobial, antifungal, and antiviral agents.[3][4][5]

Antifungal Mechanism of Action

Thiadiazole derivatives often exhibit antifungal activity by inhibiting the enzyme cytochrome P450 14-α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.

Signaling Pathway: Antifungal Action of Thiadiazole Derivatives

Caption: Inhibition of ergosterol biosynthesis by thiadiazole derivatives.

Plant Defense Activation

A notable derivative, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Tiadinil), has been shown to induce Systemic Acquired Resistance (SAR) in plants.[7] This compound acts as a plant elicitor, triggering a defense response that protects the plant from a broad spectrum of pathogens. The mechanism involves the activation of defense-related genes, such as Pathogenesis-Related (PR) genes (e.g., PR1, PR2, and PR5).

Signaling Pathway: Plant Systemic Acquired Resistance (SAR) Induction by a Thiadiazole Derivative

Caption: Induction of plant defense by a thiadiazole derivative.

Conclusion

This compound is a valuable heterocyclic compound with a well-established synthetic route and a reactive functional group amenable to further modification. Its derivatives have demonstrated promising biological activities, particularly as antifungal agents and plant defense activators. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action is warranted to fully explore the therapeutic and agrochemical potential of this chemical scaffold.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivative...: Ingenta Connect [ingentaconnect.com]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 7. Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid (CAS number 18212-21-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS number 18212-21-0), a heterocyclic compound with significant implications in agricultural and pharmaceutical research. This document details its chemical and physical properties, safety and toxicological data, and explores its primary biological role as the active metabolite of the plant activator, Tiadinil. A key focus is its mechanism of action through the induction of Systemic Acquired Resistance (SAR) in plants. Detailed experimental protocols for its synthesis are provided, alongside representative methodologies for toxicological assessment.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] It is soluble in polar solvents. Its core chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 18212-21-0 |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₄H₄N₂O₂S[3] |

| Molecular Weight | 144.15 g/mol [3] |

| SMILES | Cc1nnsc1C(O)=O |

| InChI Key | NHHQOYLPBUYHQU-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 169-174 °C (with decomposition)[2] |

| Boiling Point (Predicted) | 315.2 ± 34.0 °C[1] |

| Density (Predicted) | 1.53 g/cm³[1] |

| Solubility | Soluble in polar solvents |

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as the active metabolite of the commercial plant activator, Tiadinil. Tiadinil itself does not exhibit direct antimicrobial activity but is metabolized in plants to this compound, which then triggers a plant's innate immune response.

Induction of Systemic Acquired Resistance (SAR)

This compound is a potent inducer of Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum defense mechanism effective against a wide range of pathogens, including fungi, bacteria, and viruses. A key characteristic of this compound's action is that it functions downstream of salicylic acid (SA) accumulation, a central signaling molecule in the SAR pathway. This means it activates the defense cascade without increasing the endogenous levels of SA.

Antimicrobial and Fungicidal Activity of Derivatives

While this compound itself is primarily a plant defense activator, its derivatives have been synthesized and evaluated for direct antimicrobial and fungicidal properties. Notably, hydrazide-hydrazone and benzoyl hydrazone derivatives have shown activity against various Gram-positive bacteria and plant pathogenic fungi. This suggests that the 1,2,3-thiadiazole scaffold is a valuable pharmacophore for the development of novel antimicrobial agents.

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-step process involving the Hurd-Mori reaction to form the thiadiazole ring, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Hurd-Mori Reaction)

-

Preparation of Ethyl Acetoacetate Semicarbazone:

-

Dissolve ethyl acetoacetate and semicarbazide hydrochloride in a suitable solvent system (e.g., ethanol/water).

-

Add a base such as sodium acetate to neutralize the hydrochloride.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to allow the product to precipitate.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry.

-

-

Cyclization:

-

Suspend the dried ethyl acetoacetate semicarbazone in a suitable solvent like dichloromethane or dioxane.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

-

Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the alcohol using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 with an acid like hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Toxicological Assessment: Acute Oral LD50 (Representative Protocol based on OECD Guidelines)

The following is a generalized protocol for determining the acute oral toxicity (LD50). Specific details may vary based on the test substance and regulatory requirements.

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex (or both sexes) are typically used. Animals are acclimatized to the laboratory conditions before the study.

-

Housing and Diet: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycles. They are provided with a standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil) at various concentrations.

-

Dose Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives only the vehicle.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.

-

Data Analysis: The LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals, is calculated using appropriate statistical methods (e.g., probit analysis).

Table 3: Toxicological Data

| Parameter | Value | Species |

| Oral LD50 | 6400 mg/kg | Rat |

This high LD50 value suggests a low acute oral toxicity for this compound.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water and seek medical advice.

-

Conclusion

This compound is a versatile heterocyclic compound with a well-defined role in plant defense activation. Its mechanism of action through the SAR pathway, acting downstream of salicylic acid, makes it a valuable tool for research in plant science and the development of novel crop protection agents. Furthermore, its derivatives show promise as direct antimicrobial and fungicidal agents, highlighting the potential of the 1,2,3-thiadiazole scaffold in pharmaceutical research. This guide provides a foundational understanding of its properties, synthesis, and biological activities for professionals in the field.

References

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and its key derivatives. The methodologies detailed herein are compiled from established literature and offer a comprehensive resource for the preparation of this versatile heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug discovery. This document outlines the core synthesis of the parent acid and subsequently details the preparation of its ester, acyl chloride, amide, and hydrazide derivatives.

Core Synthesis: this compound

The synthesis of the target carboxylic acid is typically achieved in a two-step process, commencing with the formation of an ethyl ester intermediate via the Hurd-Mori reaction, followed by its hydrolysis.

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

The foundational 1,2,3-thiadiazole ring is constructed using the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride.

Experimental Protocol:

A detailed protocol for this reaction is as follows: An appropriate hydrazone precursor is reacted with thionyl chloride. While specific conditions can be adapted, a general approach involves the slow addition of thionyl chloride to a cooled solution of the hydrazone in an inert solvent, such as dichloromethane or chloroform. The reaction mixture is then typically stirred at room temperature or gently heated to drive the cyclization. Upon completion, the reaction is carefully quenched with ice-water, and the product is extracted with an organic solvent. Purification is generally achieved through column chromatography on silica gel or by recrystallization.

dot

Caption: Workflow for the Hurd-Mori Synthesis of the Ethyl Ester Intermediate.

Step 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base.

Experimental Protocol:

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide. The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After the reaction is complete, the alcohol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with an acid like hydrochloric acid, which causes the carboxylic acid to precipitate. The product is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude carboxylic acid, which can be further purified by recrystallization.

dot

Caption: Workflow for the Hydrolysis of the Ethyl Ester to the Carboxylic Acid.

Synthesis of Derivatives

The carboxylic acid functional group at the 5-position serves as a versatile handle for the synthesis of a variety of derivatives.

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

The acyl chloride is a key intermediate for the synthesis of amides and esters.

Experimental Protocol:

This compound is reacted with an excess of thionyl chloride. The mixture is typically heated to reflux for a period of 2 to 3 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude carbonyl chloride, which is often used in the next step without further purification.

Amide Derivatives

Amides can be synthesized from the carbonyl chloride or directly from the ethyl ester.

Experimental Protocol (from Carbonyl Chloride):

The crude 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). The solution is cooled in an ice bath, and a solution of the desired amine and a base (such as triethylamine or pyridine) in the same solvent is added dropwise. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. After the reaction is complete, it is quenched with water, and the product is extracted, washed, dried, and purified.

Experimental Protocol (from Ethyl Ester):

In an alternative approach, the ethyl ester can be reacted directly with an amine. For example, to synthesize this compound (cyclohexylmethyl) amide, the ethyl ester is dissolved in absolute ethanol, and an equimolar amount of aminomethylcyclohexane is added at room temperature. The solution is then heated to reflux for 3 hours. After concentrating the solution, the resulting oil is digested with a non-polar solvent like isopropyl ether and then recrystallized.

Ester Derivatives

Ester derivatives can be prepared from the carbonyl chloride or by Fischer esterification of the carboxylic acid.

Experimental Protocol (from Carbonyl Chloride):

Similar to the amide synthesis, the carbonyl chloride is reacted with the desired alcohol in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent. The reaction is typically carried out at a low temperature and then allowed to proceed at room temperature. Work-up and purification follow standard procedures.

Experimental Protocol (Fischer Esterification):

The carboxylic acid is dissolved in an excess of the desired alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid) is added. The mixture is heated to reflux, and the reaction is driven to completion, often by the removal of water. After completion, the excess alcohol is removed, and the crude ester is worked up and purified.

Hydrazide and Hydrazide-Hydrazone Derivatives

The carboxylic acid can be converted to its hydrazide, which can then be further reacted to form hydrazide-hydrazones.

Experimental Protocol (Hydrazide Synthesis):

The synthesis of this compound hydrazide typically involves the reaction of the corresponding ester with hydrazine hydrate in an alcoholic solvent.

Experimental Protocol (Hydrazide-Hydrazone Synthesis):

The this compound hydrazide (0.01 mol) is dissolved in ethanol (15 mL). To this solution, the appropriate substituted aldehyde (0.01 mol) is added. The mixture is then heated under reflux for 3 hours. After cooling, the solution is refrigerated for 24 hours to facilitate the precipitation of the product, which is then collected by filtration.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its derivatives as reported in the literature.

Table 1: Synthesis of the Core and Key Intermediates

| Reaction Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| Ester Synthesis | Hydrazone Precursor | Thionyl Chloride, Inert Solvent | Room Temp. to Gentle Heat | Variable | Variable |

| Hydrolysis | Ethyl Ester | NaOH or LiOH, Ethanol/Water | Reflux | Several Hours | Good |

| Carbonyl Chloride Synthesis | Carboxylic Acid | Thionyl Chloride | Reflux | 2-3 Hours | High (often used crude) |

Table 2: Synthesis of Derivatives

| Derivative | Starting Material | Reagents/Solvents | Temperature | Time | Yield |

| Amide (from Carbonyl Chloride) | Carbonyl Chloride, Amine | Base (e.g., Triethylamine), DCM | 0°C to Room Temp. | Variable | Good |

| (Cyclohexylmethyl) amide (from Ethyl Ester) | Ethyl Ester, Aminomethylcyclohexane | Ethanol | Reflux | 3 Hours | 96% |

| Hydrazide-Hydrazones | Hydrazide, Aldehyde | Ethanol | Reflux | 3 Hours | 57-98%[1] |

| Ester (from Carbonyl Chloride) | Carbonyl Chloride, Alcohol | Base (e.g., Pyridine), Inert Solvent | 0°C to Room Temp. | Variable | Good |

| Ester (Fischer Esterification) | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄) | Reflux | Variable | Good |

Overall Synthetic Pathway

The following diagram illustrates the key synthetic transformations starting from the ethyl ester precursor.

dot

Caption: Synthetic Pathways to Derivatives of this compound.

References

Unveiling the Biological Potential of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest as a versatile scaffold in medicinal and agricultural chemistry. While research into its biological activities is ongoing, the majority of published studies have focused on the synthesis and evaluation of its derivatives. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound and its derivatives, with a focus on antimicrobial, herbicidal, and plant growth-regulating properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes synthetic and experimental workflows to facilitate further research and development in this area. A notable gap in the literature exists concerning the specific biological activities of the parent carboxylic acid, as well as its anticancer and enzyme inhibitory potential and associated signaling pathways.

Synthesis of this compound and Its Derivatives

The synthesis of the 1,2,3-thiadiazole ring is often achieved through the Hurd-Mori reaction, which involves the reaction of hydrazones with thionyl chloride. While specific details for the synthesis of this compound are not extensively documented in the readily available literature, the synthesis of its derivatives, particularly hydrazides, is well-described. These derivatives serve as key intermediates for creating a diverse range of bioactive molecules.

A common synthetic route involves the condensation reaction of this compound hydrazide with various aldehydes to yield hydrazide-hydrazone derivatives.

Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been a primary focus of research. Specifically, a series of hydrazide-hydrazone derivatives have been synthesized and evaluated for their in vitro activity against a panel of bacterial and fungal strains.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify the antimicrobial efficacy of a compound. The following table summarizes the reported MIC and MBC values for selected active hydrazide-hydrazone derivatives of this compound against various microbial strains. It is important to note that data on the antimicrobial activity of the parent this compound is not available in the cited literature.

| Compound ID | Derivative Structure | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| 15 | 5-nitro-2-furyl moiety | Staphylococcus aureus ATCC 25923 | 1.95 | 3.9 |

| 15 | 5-nitro-2-furyl moiety | Staphylococcus epidermidis ATCC 12228 | 1.95 | 7.81 |

| 15 | 5-nitro-2-furyl moiety | Bacillus subtilis ATCC 6633 | 3.9 | 7.81 |

| 15 | 5-nitro-2-furyl moiety | Enterococcus faecalis ATCC 29212 | 15.62 | 31.25 |

| 15 | 5-nitro-2-furyl moiety | Escherichia coli ATCC 25922 | 7.81 | 15.62 |

| 15 | 5-nitro-2-furyl moiety | Pseudomonas aeruginosa ATCC 27853 | 15.62 | 31.25 |

| 15 | 5-nitro-2-furyl moiety | Candida albicans ATCC 10231 | 3.9 | 7.81 |

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of chemical compounds, based on standard methodologies.

Methodology:

-

Preparation of Microbial Inoculum: Pure colonies of the test microorganisms are suspended in a sterile broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC is determined as the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Herbicidal and Plant Growth-Regulating Activity

The potential of this compound derivatives in agriculture has been explored, with a patent describing the herbicidal and plant growth-regulating effects of its (cyclohexylmethyl) amide derivative.

Reported Herbicidal Effects

The (cyclohexylmethyl) amide derivative of this compound has been reported to exhibit both soil and leaf herbicidal action against various seed and perennial weeds. The effect is described as partly systemic.

| Derivative | Application | Target Weeds | Crop Safety |

| (Cyclohexylmethyl) amide | Soil and leaf application | Seed and perennial weeds | Not specified in detail |

Note: The patent lacks specific quantitative data on the herbicidal efficacy (e.g., GR50 values) and focuses on a single derivative.

Experimental Protocol: Herbicide Bioassay

A generalized protocol for conducting a herbicide bioassay is outlined below. This can be adapted to evaluate the herbicidal potential of this compound and its derivatives.

Methodology:

-

Plant Material: Seeds of susceptible weed species and tolerant crop species are selected.

-

Growth Conditions: Plants are grown in a suitable medium (e.g., soil, agar) in pots or petri dishes under controlled environmental conditions (light, temperature, humidity).

-

Compound Application: The test compound is applied at a range of concentrations, either pre-emergence (to the soil before seed germination) or post-emergence (to the foliage of young plants).

-

Observation: The plants are observed over a period of time for signs of phytotoxicity, such as inhibition of germination, stunting of growth, chlorosis, and necrosis.

-

Data Analysis: The effects are quantified, and dose-response curves are generated to determine parameters such as the concentration required for 50% growth reduction (GR50).

Anticancer and Enzyme Inhibitory Activities: A Research Gap

A thorough review of the existing literature reveals a significant lack of research on the anticancer and enzyme inhibitory activities of this compound itself. While the broader class of thiadiazole derivatives has shown promise in these areas, specific data for the core compound is not available.

Future Research Directions

To address this knowledge gap, future research should focus on evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines. A standard methodology for this is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded into

An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest for its role as a potent plant defense activator. Its primary mechanism of action is the induction of Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting plant immunity. This document provides a comprehensive technical overview of the molecular mechanisms underlying the activity of this compound, with a focus on its interaction with the SAR signaling pathway. While quantitative data for this specific molecule is limited in publicly available literature, this guide synthesizes the current understanding based on studies of analogous compounds and the well-established principles of SAR.

Core Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

The central function of this compound is to act as an elicitor of Systemic Acquired Resistance (SAR) in plants. SAR is a state of heightened defense preparedness in tissues distant from the initial point of pathogen attack or chemical treatment. This induced resistance is effective against a wide range of pathogens, including viruses, bacteria, and fungi.

Unlike traditional fungicides or bactericides, this compound does not exhibit direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to a more rapid and robust defense response upon subsequent pathogen challenge. This mode of action is considered a more sustainable approach to crop protection, as it reduces the likelihood of pathogen resistance development.

The SAR Signaling Pathway and the Role of this compound

The induction of SAR is a complex signaling cascade. While the precise molecular target of this compound has not been definitively identified, research on analogous thiadiazole derivatives and other SAR inducers points to its interaction with key components of the salicylic acid (SA) signaling pathway.

It is hypothesized that this compound acts downstream of SA biosynthesis but upstream of or at the level of the key regulatory protein, Nonexpressor of Pathogenesis-Related Genes 1 (NPR1). Evidence suggests that treatment with related compounds does not lead to a significant accumulation of SA, indicating that they do not trigger SA synthesis but rather activate the signaling pathway at a later stage.

The signaling cascade can be broadly outlined as follows:

-

Perception: The plant perceives the chemical elicitor, this compound. The specific receptor for this molecule is currently unknown.

-

Signal Transduction: A downstream signaling cascade is initiated, which is largely independent of de novo salicylic acid synthesis.

-

NPR1 Activation: The signal converges on the master regulator of SAR, NPR1. In its inactive state, NPR1 resides in the cytoplasm as an oligomer. Upon activation of the SAR pathway, cellular redox changes lead to the monomerization of NPR1 and its translocation into the nucleus.

-

Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA (TGACG motif-binding) transcription factors. This complex then binds to the promoters of a large set of defense-related genes, including the Pathogenesis-Related (PR) genes.

-

Induction of Defense Genes: The activation of these genes leads to the production of PR proteins, which have antimicrobial properties and contribute to the establishment of a broad-spectrum disease resistance state.

Figure 1: Proposed signaling pathway for this compound in the induction of SAR.

Quantitative Data

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Organism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone with 5-nitro-2-furoyl moiety | Gram-positive bacteria | 1.95–15.62 | [1] |

Note: This data is for a derivative and indicates the potential for developing antimicrobial agents from the this compound scaffold, not the direct antimicrobial activity of the parent compound.

Table 2: Fungicidal Activity of 4-Methyl-1,2,3-thiadiazole-5-carboxaldehyde Benzoyl Hydrazone Derivatives

| Compound Derivative | Fungal Pathogen | EC50 (µg/mL) | Reference |

| Compound 8g | Valsa mali | 1.64 | (Fan et al., 2017) |

| Compound 8n | Valsa mali | 1.87 | (Fan et al., 2017) |

| Tiadinil (Control) | Valsa mali | ~7.0 | (Fan et al., 2017) |

Note: This data is for derivatives of a related aldehyde and highlights the fungicidal potential of the broader chemical class.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the SAR-inducing activity of chemical elicitors like this compound. These are generalized protocols that would need to be optimized for specific plant-pathogen systems.

Plant Growth and Chemical Treatment

-

Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) is a commonly used model organism. Seeds are surface-sterilized and stratified at 4°C for 2-3 days before being sown on a sterile soil mixture.

-

Growth Conditions: Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at approximately 22°C.

-

Chemical Application: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in water containing a surfactant (e.g., 0.02% Silwet L-77) to ensure even leaf coverage. The solution is applied to the leaves of 4-5 week old plants by spraying until runoff. Control plants are treated with a mock solution (solvent and surfactant only).

Pathogen Challenge Assay

-

Pathogen Culture: A virulent strain of a pathogen, for example, the bacterium Pseudomonas syringae pv. tomato DC3000, is grown in a suitable liquid medium to a specific optical density.

-

Inoculation: Two to three days after chemical treatment, plants are challenged with the pathogen. This can be done by infiltrating a bacterial suspension into the abaxial side of the leaves using a needleless syringe or by dip-inoculation of the entire rosette.

-

Disease Assessment: Disease symptoms are visually scored at 3-5 days post-inoculation. For bacterial pathogens, disease severity can be quantified by determining the bacterial titer in the infected leaves. This involves homogenizing leaf discs of a known area in a buffer, plating serial dilutions on a selective medium, and counting the colony-forming units (CFUs).

Analysis of Defense Gene Expression by qRT-PCR

-

Sample Collection and RNA Extraction: Leaf tissue is harvested at various time points after chemical treatment (e.g., 0, 6, 12, 24, 48 hours). Total RNA is extracted using a commercial kit or a standard protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of key SAR marker genes, such as PR1, PR2, and PR5, are quantified by qRT-PCR using gene-specific primers. A housekeeping gene (e.g., Actin or Ubiquitin) is used as an internal control for normalization. The relative gene expression is calculated using the ΔΔCt method.

Figure 2: General experimental workflow for assessing the SAR-inducing activity of a chemical elicitor.

Conclusion and Future Directions

This compound functions as a plant defense activator by inducing Systemic Acquired Resistance. Its mechanism of action is intrinsically linked to the salicylic acid signaling pathway, likely acting downstream of SA accumulation and requiring the master regulator NPR1 to effect a broad-spectrum resistance. While the conceptual framework for its activity is well-established based on analogous compounds, there is a clear need for further research to elucidate the specific molecular interactions and quantitative aspects of its function.

Future research should focus on:

-

Target Identification: Identifying the direct binding partner(s) of this compound to understand the initial perception event.

-

Quantitative SAR Analysis: Performing dose-response studies to determine the EC50 values for the induction of key SAR marker genes.

-

Pathogen Inhibition Spectrum: Quantifying the extent of disease reduction against a broader range of plant pathogens.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize its activity and understand the chemical features crucial for its function.

Addressing these knowledge gaps will not only provide a more complete understanding of the mechanism of action of this promising plant defense activator but also pave the way for the development of novel and effective crop protection strategies.

References

A Technical Guide to the Spectroscopic Properties of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0). The document includes a detailed synthesis protocol, a summary of known physical and chemical properties, and an analysis of its expected spectroscopic characteristics. Due to the limited availability of directly published spectra for the title compound, this guide extrapolates expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on its derivatives and fundamental spectroscopic principles. A proposed mass spectrometry fragmentation pathway is also presented. All experimental procedures and logical workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiadiazole ring, a five-membered ring system containing sulfur and nitrogen atoms. The carboxylic acid group at the 5-position provides a versatile point for chemical modification, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 18212-21-0 | [1][2] |

| Molecular Formula | C₄H₄N₂O₂S | [1][2] |

| Molecular Weight | 144.15 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Melting Point | 169-173 °C (decomposes) | [2] |

| Assay | ≥ 97% | [2] |

| InChI Key | NHHQOYLPBUYHQU-UHFFFAOYSA-N |[2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process that begins with the formation of its ethyl ester intermediate, followed by hydrolysis.[3]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate This step involves the Hurd-Mori reaction, a reliable method for forming the 1,2,3-thiadiazole ring system.[3]

-

An appropriate starting material is reacted to form the thiadiazole ring with an ethyl ester group at the 5-position.

-

The reaction mixture is transferred to a separatory funnel for extraction, typically using dichloromethane or ethyl acetate.

-

The organic layer is washed sequentially with a saturated sodium bicarbonate solution and then with brine.

-

The washed organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl ester.

-

The crude product can be purified via column chromatography on silica gel or by recrystallization.[3]

Step 2: Hydrolysis to this compound

-

The purified ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).[3]

-

The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, the mixture is cooled to room temperature, and the alcohol is removed using a rotary evaporator.

-

The remaining aqueous solution is cooled in an ice bath and carefully acidified to a pH of 2-3 by the dropwise addition of hydrochloric acid, causing the carboxylic acid to precipitate.[3]

-

The product is extracted from the aqueous mixture with ethyl acetate. The combined organic extracts are washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]

Synthesis Workflow Diagram

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Signals (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13-14 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet, often exchanging with trace water. |

| ~2.8 | Singlet | 3H | -CH₃ | The methyl group attached to the sp²-hybridized carbon of the thiadiazole ring is expected in this region. Data from derivatives show similar methyl signals. |

Table 3: Expected ¹³C NMR Signals (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162 | C=O | The carbonyl carbon of the carboxylic acid. Data from derivatives show this signal in the 163-165 ppm range.[4] |

| ~155 | C4-CH₃ | The carbon of the thiadiazole ring bonded to the methyl group. |

| ~145 | C5-COOH | The carbon of the thiadiazole ring bonded to the carboxylic acid group. |

| ~15 | -CH₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

Table 4: Expected Characteristic IR Absorptions | Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | | :--- | :--- | :--- | :--- | | 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid | This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5] | | ~1700 | Strong | C=O Stretch | Carboxylic Acid | The carbonyl stretch for an α,β-unsaturated carboxylic acid is expected in this region.[6] | | 1600-1450 | Medium | C=N, C=C Stretch | Thiadiazole Ring | Aromatic and heteroaromatic ring stretching vibrations. | | ~1420 | Medium | C-H Bend | -CH₃ | Bending (scissoring) vibration of the methyl group. | | ~1300 | Medium | C-O Stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond. |

Mass Spectrometry (MS)

The fragmentation of this compound under Electron Impact (EI) or Electrospray Ionization (ESI) is expected to proceed through characteristic pathways involving the loss of stable neutral molecules.

Proposed Fragmentation Pathway:

-

Molecular Ion (M⁺˙): The initial species detected will be the molecular ion at m/z 144.

-

Loss of N₂: A primary fragmentation characteristic of 1,2,3-thiadiazoles is the facile loss of a neutral nitrogen molecule (N₂), a highly stable leaving group.[7] This would lead to a fragment ion at m/z 116.

-

Loss of COOH: Decarboxylation can occur, leading to the loss of the carboxyl radical (•COOH), resulting in a fragment at m/z 99.

-

Loss of H₂O: Fragmentation may also involve the loss of a water molecule from the molecular ion, giving a fragment at m/z 126.

Conclusion

This document consolidates the known synthesis protocols and physicochemical properties of this compound. While direct spectroscopic data is limited, this guide provides a robust, theoretically-grounded prediction of its NMR, IR, and MS characteristics based on established chemical principles and data from analogous structures. The provided diagrams for the synthesis workflow and fragmentation pathways serve as valuable tools for researchers working with this compound. Further empirical studies are encouraged to validate and expand upon the data presented herein.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97 18212-21-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a pivotal heterocyclic compound. This document details its synthesis, chemical properties, and multifaceted biological activities, with a particular focus on its role as a key building block for novel antimicrobial, fungicidal, and herbicidal agents, as well as its function as a plant defense elicitor.

Chemical Properties and Synthesis

This compound is a stable, solid compound at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O₂S | [1] |

| Molecular Weight | 144.15 g/mol | [1] |

| CAS Number | 18212-21-0 | [1] |

| Appearance | Powder | [1] |

| Melting Point | 169-173 °C (decomposes) | [1] |

| SMILES | Cc1nnsc1C(O)=O | [1] |

| InChI | 1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8) | [1] |

Synthesis of this compound

The primary synthetic route to this compound is a two-step process commencing with the Hurd-Mori reaction to form the ethyl ester intermediate, followed by hydrolysis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

This step involves the cyclization of ethyl 2-chloroacetoacetate with a hydrazone derivative in the presence of thionyl chloride. While the search results did not provide a specific protocol starting from ethyl acetoacetate, the Hurd-Mori reaction is the cited method for forming the 1,2,3-thiadiazole ring. The general principle involves the reaction of a hydrazone with thionyl chloride.

Step 2: Hydrolysis to this compound

-

Reactants: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, sodium hydroxide (or lithium hydroxide), methanol or ethanol, hydrochloric acid.

-

Procedure:

-

Dissolve the ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the alcohol solvent using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid, which will cause the carboxylic acid to precipitate.

-

Extract the product from the aqueous mixture using ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Caption: Synthetic pathway to this compound.

Biological Activities

While quantitative biological activity data for the parent this compound is not extensively reported in the reviewed literature, its derivatives exhibit a wide range of significant biological activities. The carboxylic acid moiety serves as a versatile handle for the synthesis of numerous derivatives with antimicrobial, fungicidal, and herbicidal properties.

Antimicrobial Activity

Derivatives of this compound, particularly hydrazide-hydrazones, have demonstrated notable antimicrobial activity, primarily against Gram-positive bacteria.[2][3]

Table 1: Antimicrobial Activity of this compound Hydrazide-Hydrazone Derivatives

| Compound | Moiety | Organism | MIC (µg/mL) | Reference |

| 15 | 5-nitro-2-furoyl | Staphylococcus aureus ATCC 25923 | 1.95-3.9 | [2][3] |

| 15 | 5-nitro-2-furoyl | Staphylococcus epidermidis ATCC 12228 | 1.95 | [2][3] |

| 15 | 5-nitro-2-furoyl | Micrococcus luteus ATCC 10240 | 1.95 | [2][3] |

| 15 | 5-nitro-2-furoyl | Bacillus cereus ATCC 10876 | 3.9 | [2][3] |

| 15 | 5-nitro-2-furoyl | Escherichia coli ATCC 25922 | 15.62 | [2][3] |

| 15 | 5-nitro-2-furoyl | Pseudomonas aeruginosa ATCC 27853 | >125 | [2][3] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Test compound stock solution (dissolved in DMSO).

-

Sterile saline (0.85% NaCl).

-

McFarland 0.5 turbidity standard.

-

-

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in the microtiter plate to achieve the desired concentration range.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Fungicidal Activity

Derivatives of 4-methyl-1,2,3-thiadiazole have also been investigated for their fungicidal properties against various plant pathogenic fungi.

Table 2: Fungicidal Activity of 4-Methyl-1,2,3-thiadiazole Derivatives

| Derivative Type | Fungal Species | EC₅₀ (µg/mL) | Reference |

| Benzoyl hydrazone | Gibberella zeae | 8.20 | [4] |

| Benzoyl hydrazone | Botrytis cinerea | 24.42 | [4] |

| Benzoyl hydrazone | Pythium aphanidermatum | 15.80 | [4] |

| Benzoyl hydrazone | Rhizoctonia solani | 40.53 | [4] |

| Benzoyl hydrazone | Fusarium moniliforme | 41.48 | [4] |

| Benzoyl hydrazone | Alternaria solani | 34.16 | [4] |

Experimental Protocol: Poisoned Food Technique for Antifungal Assay

This method is commonly used to assess the in vitro antifungal activity of compounds.

-

Materials:

-

Potato Dextrose Agar (PDA).

-

Sterile Petri dishes.

-

Fungal cultures.

-

Sterile cork borer.

-

Test compound stock solution (dissolved in a suitable solvent like DMSO).

-

-

Procedure:

-

Medium Preparation: Prepare PDA medium and sterilize. While the medium is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations.

-

Plating: Pour the "poisoned" PDA into sterile Petri dishes and allow it to solidify. A control plate with the solvent but without the test compound should also be prepared.

-

Inoculation: Using a sterile cork borer, take a mycelial disc from the edge of an actively growing fungal culture and place it in the center of the prepared PDA plates.

-

Incubation: Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.

-

Data Collection: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Herbicidal Activity and Plant Growth Regulation

Certain derivatives of this compound have been patented for their herbicidal and plant growth-regulating properties. For instance, the (cyclohexylmethyl) amide derivative has shown selective herbicidal activity.[5]

Table 3: Herbicidal Activity of this compound (cyclohexylmethyl) amide

| Application Rate | Crop Species | Weed Species | Result | Reference |

| 1 kg/ha | Rice, Maize | Various weed grasses | Crops undamaged, weeds destroyed | [5] |

| 1 kg/ha | Maize, Cotton | Wide range of plant genera | Crops undamaged, weeds destroyed | [5] |

Experimental Protocol: Pre- and Post-emergence Herbicidal Assay

-

Pre-emergence Assay:

-

Plant seeds of crop and weed species in pots or trays filled with soil.

-

Apply the test compound, formulated as an emulsion or suspension, evenly to the soil surface.

-

Water the pots/trays and keep them in a greenhouse under controlled conditions.

-

Observe for seed germination and seedling emergence over a period of time (e.g., 2-3 weeks).

-

Assess herbicidal effect by counting the number of emerged plants and evaluating their health (e.g., stunting, chlorosis, necrosis) compared to an untreated control.

-

-

Post-emergence Assay:

-

Grow crop and weed species in pots or trays until they reach a specific growth stage (e.g., 2-4 leaf stage).

-

Apply the test compound as a foliar spray, ensuring uniform coverage.

-

Maintain the plants in a greenhouse.

-

Evaluate the herbicidal injury at set time points (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete kill) compared to an untreated control.

-

Plant Defense Elicitation: Systemic Acquired Resistance (SAR)

1,2,3-Thiadiazole derivatives, such as benzothiadiazole (BTH), are known to act as plant activators, inducing Systemic Acquired Resistance (SAR). This is a broad-spectrum and long-lasting defense response in plants against a wide range of pathogens. While this compound itself is a precursor, its derivatives are implicated in this pathway. The SAR pathway is complex and typically involves the signaling molecule salicylic acid (SA). However, thiadiazole derivatives can activate this pathway, leading to the expression of pathogenesis-related (PR) genes and enhanced resistance.

The induction of SAR by thiadiazole derivatives is associated with the activation of key defense-related enzymes such as lipoxygenase (LOX) and phenylalanine ammonia-lyase (PAL). The central regulator of the SA-dependent SAR pathway is the Non-expressor of Pathogenesis-Related genes 1 (NPR1) protein. Upon induction, NPR1 translocates to the nucleus and interacts with transcription factors to activate the expression of PR genes, leading to a state of heightened immunity throughout the plant.

Caption: Simplified signaling pathway of SAR induction by 1,2,3-thiadiazole derivatives.

Conclusion

This compound is a valuable heterocyclic compound with a well-established synthetic pathway. While the parent compound's biological activities are not extensively quantified in the available literature, it serves as a crucial scaffold for the development of a wide array of derivatives with potent antimicrobial, fungicidal, and herbicidal properties. Its role as a precursor to plant defense elicitors highlights its significance in agricultural research. This technical guide provides a solid foundation for researchers and professionals in drug development and agrochemical science to explore the potential of this versatile molecule and its derivatives. Future research should focus on quantifying the biological activities of the parent acid and further elucidating the precise mechanisms of action of its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Arabidopsis NPR1 gene that controls systemic acquired resistance encodes a novel protein containing ankyrin repeats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana [frontiersin.org]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. scribd.com [scribd.com]

The Chemistry of 1,2,3-Thiadiazoles: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] First prepared in the late 19th century, this scaffold has proven to be a valuable pharmacophore due to its diverse biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.[2][3] This technical guide provides an in-depth exploration of the discovery and history of 1,2,3-thiadiazoles, with a focus on their key synthetic methodologies, quantitative data, and interactions with biological pathways.

Historical Perspective and Key Discoveries

The exploration of 1,2,3-thiadiazole chemistry began in the late 19th century. One of the earliest reported methods for the synthesis of this heterocyclic system was described by Pechmann and Nold in 1896.[4] This was followed by the Wolff synthesis, which provided an alternative route from diazo ketones.[5] However, the most versatile and widely adopted method, the Hurd-Mori synthesis, was discovered in 1955.[4] This reaction, involving the cyclization of hydrazones with thionyl chloride, significantly expanded the accessibility and diversity of 1,2,3-thiadiazole derivatives.[6]

Core Synthetic Methodologies

The construction of the 1,2,3-thiadiazole ring is primarily achieved through three classical name reactions: the Hurd-Mori synthesis, the Pechmann and Nold synthesis, and the Wolff synthesis.[3]

The Hurd-Mori Synthesis

The Hurd-Mori synthesis is the most common and versatile method for preparing 1,2,3-thiadiazoles.[4] It involves the reaction of a hydrazone containing an α-methylene group with thionyl chloride.[4] The reaction proceeds through the formation of a semicarbazone, which then undergoes cyclization.[7]

A generalized workflow for the Hurd-Mori synthesis is depicted below:

Caption: Generalized workflow of the Hurd-Mori synthesis.

Step 1: Preparation of the Semicarbazone

-

Dissolve the aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

-

Add sodium acetate (1.5 eq) to the mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and collect the precipitated semicarbazone by filtration.

-

Wash the precipitate with cold water and dry thoroughly.

Step 2: Cyclization to the 1,2,3-Thiadiazole

-

Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and then stir for an additional 1-2 hours, or until TLC indicates the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with DCM.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1,2,3-thiadiazole.

The success of the Hurd-Mori reaction can be highly dependent on the nature of substituents. For instance, in the synthesis of pyrrolo[2,3-d][8][9][10]thiadiazoles, electron-withdrawing protecting groups on the pyrrolidine precursor lead to significantly higher yields.[11]

| N-Protecting Group | Yield (%) |

| Electron-donating (e.g., alkyl) | Poor |

| Electron-withdrawing (e.g., methyl carbamate) | Superior |

| Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][8][9][10]thiadiazole Synthesis via Hurd-Mori Reaction.[11] |

Improved Hurd-Mori approaches have been developed to enhance yields and employ milder conditions. One such method utilizes N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[2]

| Substituent | Yield (%) |

| Aryl | 44-98 |

| Table 2: Yields of Substituted 1,2,3-Thiadiazoles via an Improved Hurd-Mori Approach.[2] |

The Pechmann and Nold Synthesis

The Pechmann and Nold synthesis involves the reaction of a diazo compound with an isothiocyanate.[4] The original report from 1896 described the reaction of diazomethane with phenyl isothiocyanate.[4]

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a suitable fume hood.

-

Dissolve phenyl isothiocyanate in a suitable solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane with stirring.

-

Allow the reaction to proceed at low temperature until the evolution of nitrogen ceases.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

The Wolff Synthesis

The Wolff synthesis provides a route to 1,2,3-thiadiazoles from α-diazo ketones.[5] This method involves the treatment of a diazo carbonyl compound with a thionating agent.[5]

Physicochemical Properties

The parent 1,2,3-thiadiazole is a yellow liquid with a boiling point of 157 °C.[12] It is soluble in water and most common organic solvents.[12] The spectroscopic properties of 1,2,3-thiadiazole derivatives are well-characterized.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Protons on the thiadiazole ring typically resonate in the aromatic region. |

| ¹³C NMR | The chemical shifts of the carbon atoms in the thiadiazole ring are characteristic. |

| IR Spectroscopy | Characteristic vibrational frequencies for the C=N, N=N, and C-S bonds are observed. |

| Mass Spectrometry | A common fragmentation pattern is the loss of a nitrogen molecule (N₂).[13] |

| Table 3: General Spectroscopic Properties of 1,2,3-Thiadiazoles. |

Biological Activities and Drug Development Applications

1,2,3-Thiadiazole derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2]

Anticancer Activity

Numerous 1,2,3-thiadiazole analogs have demonstrated potent cytotoxic activity against various cancer cell lines.[10][14]

| Compound Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| D-ring fused DHEA derivatives | T47D (breast) | 0.042 - 0.058 | [14] |

| Pyrazole oxime derivatives | Panc-1 (pancreatic), Huh-7 (hepatocellular), HCT-116 (colon), SGC-7901 (gastric) | Potent activity reported | [14] |

| 2-thioamide-1,2,3-thiadiazoles | MCF-7 (breast) | 8.1 - 12.8 | [2] |

| Dehydroepiandrosterone derivatives | T47D (breast) | 0.058 | [2] |

| Table 4: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives. |

Antiviral Activity

Certain 1,2,3-thiadiazoles have shown promising antiviral activity, particularly against HIV-1.[2]

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | HIV-1 | 0.0364 | >240.08 | >6460 | [2] |

| Table 5: Anti-HIV-1 Activity of a 1,2,3-Thiadiazole Derivative. |

Antifungal and Antiamoebic Activities

The 1,2,3-thiadiazole scaffold is also found in compounds with significant antifungal and antiamoebic properties.[2][10]

| Compound Class | Organism | Activity | Reference |

| Strobilurin analogs | Sclerotinia sclerotiorum, Rhizoctonia cerealis, Gibberella zeae | EC₅₀ = 0.01 - 2.68 µM | [10] |

| Quinoline-based hydrazones | Entamoeba histolytica | IC₅₀ = 0.23 - 0.24 µM | [2] |

| Table 6: Antifungal and Antiamoebic Activity of 1,2,3-Thiadiazole Derivatives. |

Signaling Pathways and Mechanisms of Action

The biological effects of 1,2,3-thiadiazoles are often attributed to their interaction with specific cellular targets and signaling pathways.

Hsp90 Chaperone Pathway Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of many oncoproteins. Its inhibition leads to the degradation of these client proteins, disrupting multiple oncogenic pathways. Certain 1,2,3-thiadiazole derivatives have been identified as potent Hsp90 inhibitors.[10]